cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine
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Overview
Description
cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring, and two methyl groups at the 3 and 5 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,5-dimethylpyridine and ethylenediamine can be reacted in the presence of a suitable catalyst to form the desired diazepine ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Comparison: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
Cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy and applications in medicinal chemistry.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- CAS Number : 2064251-27-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. Notably, this compound has shown promise in the following areas:
1. Calcium Channel Blockade
Research indicates that derivatives of pyridodiazepines exhibit selective inhibition of T-type calcium channels. The introduction of methyl groups at specific positions on the benzodiazepine core enhances potency and selectivity. A study demonstrated that modifications to this compound led to improved physicochemical properties and metabolic stability, making it a candidate for further development in treating neurological disorders such as epilepsy .
3. Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its effects on neurotransmitter systems and potential anxiolytic properties warrant further investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound has been elucidated through various studies:
Modification | Effect on Activity |
---|---|
Removal of methyl groups | Significant loss of potency |
Positioning of methyl groups | Methyl at 3-position enhances activity |
Isomeric forms | Trans-isomers show reduced activity |
These findings highlight the importance of specific structural features in determining the biological activity of this compound .
Case Studies
Several case studies provide insights into the practical applications and efficacy of related compounds:
- Epilepsy Model Study : In a WAG/Rij-rat model of generalized nonconvulsive absence-like epilepsy, a structurally similar compound demonstrated significant efficacy in reducing seizure frequency .
- Antiviral Efficacy : A study on TIBO derivatives revealed that modifications led to high potency against HIV-1 replication at low concentrations while maintaining low cytotoxicity . This suggests that similar strategies could be applied to develop effective therapies using this compound.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-e][1,4]diazepine |
InChI |
InChI=1S/C10H15N3/c1-7-5-12-10-6-11-4-3-9(10)8(2)13-7/h3-4,6-8,12-13H,5H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
ADWCHRPBPDWXTR-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=C(C=CN=C2)[C@@H](N1)C |
Canonical SMILES |
CC1CNC2=C(C=CN=C2)C(N1)C |
Origin of Product |
United States |
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